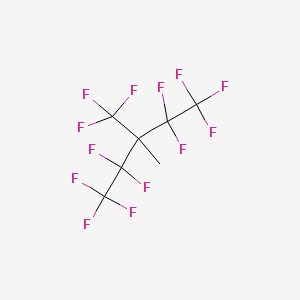
1,1,1,2,2,4,4,5,5,5-Decafluoro-3-methyl-3-(trifluoromethyl)pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2,2,4,4,5,5,5-Decafluoro-3-methyl-3-(trifluoromethyl)pentane is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant stability and resistance to chemical reactions. It is used in various industrial and scientific applications due to its inertness and low reactivity.
Vorbereitungsmethoden
The synthesis of 1,1,1,2,2,4,4,5,5,5-Decafluoro-3-methyl-3-(trifluoromethyl)pentane typically involves the reaction of methyl methanesulfonate with perfluoro-2,3-epoxy-2-methylpentane . The reaction conditions include:
- Cleaning and drying the reaction flask.
- Mixing the reactants under controlled temperature and pressure conditions.
- Purifying the product through distillation or other separation techniques.
Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1,1,1,2,2,4,4,5,5,5-Decafluoro-3-methyl-3-(trifluoromethyl)pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form fluorinated alcohols or acids.
Reduction: Reduction reactions may yield partially fluorinated hydrocarbons.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups using appropriate reagents.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1,2,2,4,4,5,5,5-Decafluoro-3-methyl-3-(trifluoromethyl)pentane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis and fluorination reactions.
Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems and as a contrast agent in medical imaging.
Wirkmechanismus
The mechanism by which 1,1,1,2,2,4,4,5,5,5-Decafluoro-3-methyl-3-(trifluoromethyl)pentane exerts its effects involves interactions with molecular targets and pathways. The compound’s fluorine atoms create a highly electronegative environment, which can influence the reactivity and stability of other molecules. This property is particularly useful in applications requiring inert and stable compounds.
Vergleich Mit ähnlichen Verbindungen
1,1,1,2,2,4,4,5,5,5-Decafluoro-3-methyl-3-(trifluoromethyl)pentane can be compared with other fluorinated compounds such as:
1,1,1,2,2,3,4,5,5,5-Decafluoro-3-methoxy-4-(trifluoromethyl)pentane: Similar in structure but contains a methoxy group, which alters its reactivity and applications.
1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(trifluoromethyl)pentane: Contains an additional fluorine atom, leading to different physical and chemical properties.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which provides a balance of stability and reactivity suitable for various specialized applications.
Eigenschaften
CAS-Nummer |
116089-50-0 |
|---|---|
Molekularformel |
C7H3F13 |
Molekulargewicht |
334.08 g/mol |
IUPAC-Name |
1,1,1,2,2,4,4,5,5,5-decafluoro-3-methyl-3-(trifluoromethyl)pentane |
InChI |
InChI=1S/C7H3F13/c1-2(5(12,13)14,3(8,9)6(15,16)17)4(10,11)7(18,19)20/h1H3 |
InChI-Schlüssel |
XCTFLQALUYQJRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


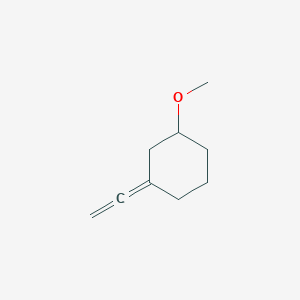

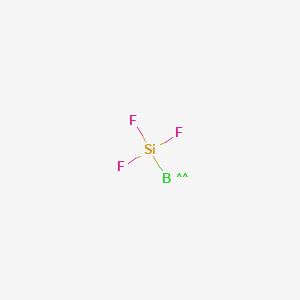
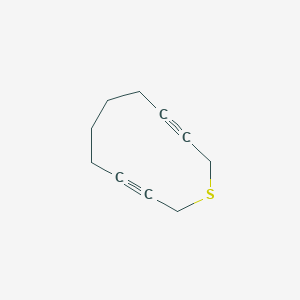
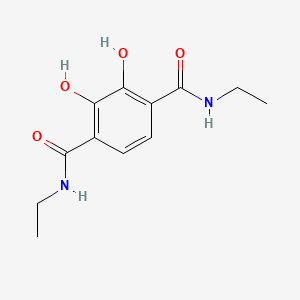

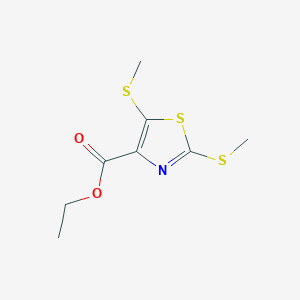
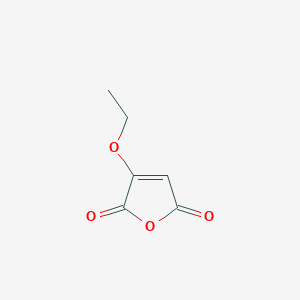
![1-[(Ethoxycarbonyl)oxy]pyridin-1-ium chloride](/img/structure/B14306726.png)
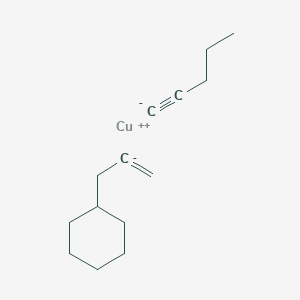

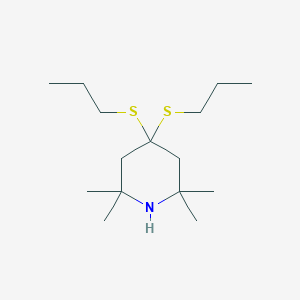
![N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B14306754.png)
![Methyl 2-[bromo(trimethylsilyl)methyl]benzoate](/img/structure/B14306755.png)
